Although specific synthesis details for 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one are unavailable, general synthetic approaches for similar thieno[3,2-d]pyrimidin-4(3H)-ones are described in the literature. These generally involve multi-step reactions starting from substituted thiophene derivatives. For example, the synthesis of 3-amino-2-R-7-(R'-phenyl)-3H-thieno[3,2-d]pyrimidine-4-ones was achieved through the reaction of 3-amino-4-(R-phenyl)-thiophene-2-carboxylic acid hydrazides with aliphatic carboxylic acids [].
The molecular structure of 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one consists of a central thieno[3,2-d]pyrimidin-4(3H)-one ring system. This tricyclic core is substituted with a 3-methylphenyl group at the 7-position and a piperazine ring at the 2-position. Structural confirmation of similar compounds is often achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis [].
Anti-cancer agents: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been investigated for their potential as anti-cancer agents []. For example, (S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980) is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin, both key components in the PI3K pathway, the deregulation of which is associated with many cancers. []. Further research is needed to determine if 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one shares similar activities.
Anti-diabetic agents: As previously mentioned, certain thienopyrimidine derivatives demonstrate anti-diabetic potential []. Exploring the structure-activity relationship within this class, including 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one, could lead to the development of novel therapeutic agents.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: